molecular formula C7H6BrF2NO B8015898 2-Bromo-5-(2,2-difluoroethoxy)pyridine

2-Bromo-5-(2,2-difluoroethoxy)pyridine

Cat. No.: B8015898
M. Wt: 238.03 g/mol
InChI Key: NXZNWIXQHXCNFF-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2-difluoroethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 2-position and a 2,2-difluoroethoxy group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2-difluoroethoxy)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method is the reaction of 2-bromo-5-hydroxypyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2-difluoroethoxy)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Suzuki-Miyaura Coupling: Requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid or ester.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-5-(2,2-difluoroethoxy)pyridine.

Scientific Research Applications

2-Bromo-5-(2,2-difluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2-difluoroethoxy)pyridine in chemical reactions typically involves the activation of the bromine atom or the difluoroethoxy group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(2,2-difluoroethoxy)pyridine is unique due to the presence of the difluoroethoxy group, which can influence the compound’s reactivity and properties. The difluoroethoxy group can provide different steric and electronic effects compared to other fluorinated groups, making this compound valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

2-bromo-5-(2,2-difluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-6-2-1-5(3-11-6)12-4-7(9)10/h1-3,7H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZNWIXQHXCNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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